Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside
Brand Name:
Vulcanchem
CAS No.:
84065-98-5
VCID:
VC20814812
InChI:
InChI=1S/C28H25FO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3
SMILES:
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula:
C28H25FO8
Molecular Weight:
508.5 g/mol
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside
CAS No.: 84065-98-5
Cat. No.: VC20814812
Molecular Formula: C28H25FO8
Molecular Weight: 508.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84065-98-5 |
|---|---|
| Molecular Formula | C28H25FO8 |
| Molecular Weight | 508.5 g/mol |
| IUPAC Name | (4,5-dibenzoyloxy-3-fluoro-6-methoxyoxan-2-yl)methyl benzoate |
| Standard InChI | InChI=1S/C28H25FO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3 |
| Standard InChI Key | DIJCUJJYNKHAJY-UHFFFAOYSA-N |
| Isomeric SMILES | CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
| SMILES | COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
| Canonical SMILES | COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator